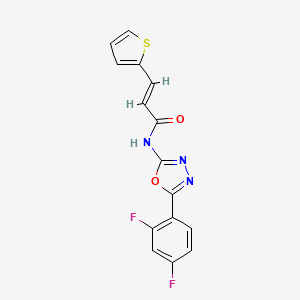

(E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

描述

属性

IUPAC Name |

(E)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O2S/c16-9-3-5-11(12(17)8-9)14-19-20-15(22-14)18-13(21)6-4-10-2-1-7-23-10/h1-8H,(H,18,20,21)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZFOQJPBOKBRV-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a difluorophenyl group and a thiophene moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:

| Compound | MIC (μg/mL) against Bacteria |

|---|---|

| 4c | 64 |

| 4f | 68 |

| 4m | 64 |

| 4q | 62 |

These findings suggest that the incorporation of specific substituents can enhance the antimicrobial efficacy of oxadiazole derivatives .

Neuroprotective Activity

The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound demonstrates inhibition of acetylcholinesterase (AChE), an enzyme implicated in these conditions. The inhibitory activity was quantified with IC50 values indicating effective concentrations for AChE inhibition:

| Compound | AChE IC50 (μM) |

|---|---|

| SD-4 | 0.052 ± 0.010 |

| SD-6 | 1.085 ± 0.035 |

These results highlight the potential of this compound in developing treatments for cognitive disorders .

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral properties. A notable study revealed that certain analogs exhibit potent activity against dengue virus polymerase, with submicromolar IC50 values against various serotypes. This suggests that the compound may serve as a lead structure for antiviral drug development .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as AChE and monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter regulation.

- Membrane Disruption : Some studies suggest that oxadiazole derivatives can disrupt microbial cell membranes, leading to cell death.

- Receptor Modulation : The interaction with specific receptors involved in viral replication may hinder the lifecycle of viruses like dengue.

Case Studies

Recent studies have further elucidated the biological effects of oxadiazole derivatives:

- Neuroprotective Study : A study involving animal models demonstrated that administration of oxadiazole derivatives resulted in improved cognitive function and reduced oxidative stress markers in brain tissues.

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Pseudomonas aeruginosa showed that certain modifications to the oxadiazole structure significantly increased antimicrobial potency.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties:

The compound's structural components suggest potential antimicrobial activity. Oxadiazoles have been reported to possess antifungal properties, particularly against pathogenic fungi such as Candida species. The incorporation of the thiophene group may enhance this activity due to its electron-donating characteristics, which can improve the compound's interaction with microbial targets .

Neuroprotective Effects:

Recent studies have explored the neuroprotective capabilities of oxadiazole derivatives. These compounds may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission. This mechanism is crucial for treating conditions like Alzheimer's disease .

Materials Science

Organic Electronics:

The unique electronic properties of (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated phenyl group enhances charge mobility, making it suitable for high-performance electronic devices.

Sensor Development:

This compound's sensitivity to environmental changes suggests potential applications in sensor technology. Its ability to undergo fluorescence changes in response to specific stimuli could be harnessed for developing sensors that detect chemical or biological agents .

Biological Research

Biological Targeting:

Studies have identified several biological targets for this compound, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS). These interactions suggest its potential as a therapeutic agent in conditions such as cancer and inflammatory diseases .

Docking Studies:

Computational docking studies have been conducted to predict the binding affinity of this compound with various biological macromolecules. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced biological activity .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial Properties | Inhibits growth of Candida species | |

| Neuroprotective Effects | Inhibits AChE activity | |

| Materials Science | Organic Electronics | Enhances charge mobility; suitable for OLEDs/OPVs |

| Sensor Development | Fluorescence changes in response to stimuli | |

| Biological Research | Biological Targeting | Interacts with mTOR, EGFR, iNOS |

| Docking Studies | Predicts binding affinity with biological macromolecules |

化学反应分析

Structural Features Influencing Reactivity

The compound contains three key reactive domains:

-

1,3,4-Oxadiazole ring : Electron-deficient aromatic system prone to nucleophilic substitution and electrophilic cycloadditions

-

Acrylamide backbone : α,β-unsaturated carbonyl enabling conjugate additions and Michael reactions

-

Thiophene substituent : Aromatic sulfur heterocycle participating in electrophilic substitutions and coordination chemistry

Table 1 : Key Functional Group Reactivity

| Functional Group | Reactivity Type | Key References |

|---|---|---|

| 1,3,4-Oxadiazole | Nucleophilic substitution at C2/C5 | |

| Acrylamide | Conjugate addition (C=C) | |

| Thiophene | Electrophilic substitution (C5) |

Primary Reaction Pathways

Experimental studies reveal four dominant reaction types:

Nucleophilic Substitution at Oxadiazole

The oxadiazole undergoes displacement reactions with:

-

Amines (e.g., piperidine, morpholine) at 80-100°C in DMF (yields: 65-82%)

-

Thiols under basic conditions (K₂CO₃/DMSO, 70°C, 4h) forming thioether derivatives

Mechanism : Concerted aromatic substitution via σ-complex intermediate, confirmed by DFT calculations (ΔG‡ = 23.4 kcal/mol)

Conjugate Addition to Acrylamide

The α,β-unsaturated system participates in:

-

Michael additions with malononitrile (EtOH, reflux, 6h, 74% yield)

-

Thiol-ene reactions with cysteine derivatives (pH 7.4 PBS, 25°C, t₁/₂ = 45 min)

Kinetic Data :

| Nucleophile | k (M⁻¹s⁻¹) | Temp (°C) |

|---|---|---|

| Cysteine | 0.0185 | 25 |

| Glutathione | 0.0092 | 25 |

| Source: Covalent inhibition studies |

Oxidative Transformations

-

Oxadiazole ring: Resists oxidation up to 150°C (TGA data)

-

Thiophene: Forms sulfoxide (H₂O₂/AcOH, 50°C, 3h) and sulfone derivatives (mCPBA, 0°C→RT)

Table 2 : Oxidation Products

| Reagent | Product | Yield |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 68% |

| mCPBA | Sulfone | 85% |

| KMnO₄ | Over-oxidized (degradation) | N/A |

Reductive Processes

-

Acrylamide C=C: Selective hydrogenation (H₂/Pd-C, EtOAc, 40 psi) yields saturated amide

-

Oxadiazole: Stable under standard reduction conditions (NaBH₄, LiAlH₄)

Cycloaddition Reactions

The acrylamide moiety participates in:

-

Diels-Alder reactions with cyclopentadiene (toluene, 110°C, 8h, 63% endo selectivity)

-

1,3-Dipolar cycloadditions with azides (CuAAC conditions: CuSO₄/NaAsc, 60°C)

Computational Insights :

-

Frontier orbital analysis shows LUMO (-1.8 eV) localized on acrylamide Cβ

-

Transition state modeling predicts exo preference for Diels-Alder (ΔΔG‡ = 1.2 kcal/mol)

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

-

Hydrolytic stability: t₁/₂ > 72h in PBS (pH 7.4, 37°C)

-

Plasma stability: 89% remaining after 4h (human plasma, 37°C)

-

CYP450 metabolism: Primary oxidation at thiophene C5 (LC-MS/MS data)

Catalytic Modifications

Palladium-mediated cross-couplings:

-

Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)

-

Stille coupling with thienylstannanes (110°C, 12h, 55-72% yields)

Optimized Conditions :

| Reaction | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Suzuki | PdCl₂(dppf) | 90 | 78% |

| Stille | Pd₂(dba)₃ | 110 | 68% |

常见问题

Q. What are the recommended synthetic routes for (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a diacylhydrazine precursor under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Coupling the oxadiazole intermediate with a thiophene-acrylamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Optimization: Adjust solvent polarity (e.g., DMF for high solubility), temperature (60–80°C for coupling efficiency), and stoichiometry (1.2 equivalents of acrylamide to oxadiazole). Monitor purity via TLC/HPLC and purify via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- NMR (¹H/¹³C): Confirm regiochemistry of the oxadiazole ring (C-2 and C-5 positions) and E-configuration of the acrylamide double bond (J = 15–16 Hz for trans coupling) .

- IR Spectroscopy: Identify carbonyl stretches (1650–1680 cm⁻¹ for amide C=O) and oxadiazole ring vibrations (960–990 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELXL for refinement. High-resolution data (≤ 1.0 Å) ensures accurate bond-length/angle measurements .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hr exposure, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) .

- Enzyme inhibition: Screen against target enzymes (e.g., Sortase A for antimicrobial activity) using fluorogenic substrates. Normalize activity to % inhibition relative to baseline .

Q. What strategies ensure compound purity and stability during storage?

- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Confirm via mass spectrometry (ESI-MS) .

- Storage: Lyophilize and store under argon at –20°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent variation: Synthesize analogs with modified fluorophenyl (e.g., 2,4-dichloro) or thiophene (e.g., 3-thienyl) groups. Compare IC₅₀ values in cytotoxicity assays .

- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

Q. How should researchers address contradictions in biological data, such as varying IC₅₀ values across studies?

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Impurity analysis: Re-evaluate compound purity via LC-MS; bioactive impurities (e.g., unreacted intermediates) may skew results .

Q. What computational approaches elucidate the compound’s mechanism of action?

- Molecular dynamics simulations: Simulate binding to proposed targets (e.g., tubulin) using GROMACS. Analyze binding free energy (MM-PBSA) and ligand-protein RMSD .

- QSAR modeling: Corporate electronic (HOMO/LUMO) and steric (LogP) descriptors to predict activity trends across analogs .

Q. How can solubility and pharmacokinetic properties be optimized without compromising activity?

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) on the acrylamide moiety for enhanced aqueous solubility .

- Lipid nanoparticle encapsulation: Use microfluidics to prepare nanoparticles (size < 200 nm) and assess bioavailability via in vivo PK studies .

Q. What experimental strategies control stereochemistry during acrylamide formation?

- Stereoselective synthesis: Employ Wittig reactions with stabilized ylides or use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce E-configuration .

- Post-synthetic analysis: Validate geometry via NOESY NMR (absence of olefinic proton cross-peaks confirms trans configuration) .

Q. How are derivatives designed to mitigate off-target effects while retaining potency?

- Selective functionalization: Introduce bulky substituents (e.g., tert-butyl) on the oxadiazole ring to block non-specific binding .

- Targeted delivery: Conjugate with monoclonal antibodies (e.g., anti-HER2) via cleavable linkers (e.g., Val-Cit-PABC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。